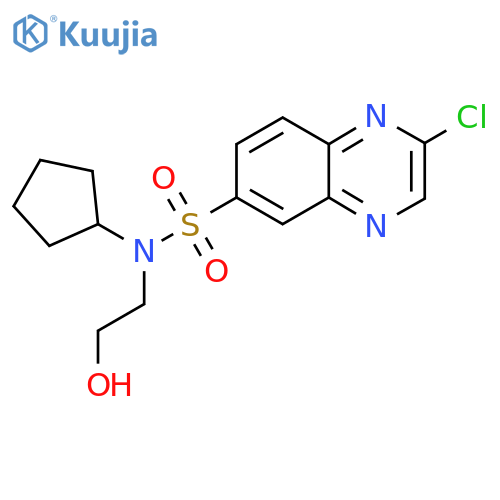

Cas no 1797761-27-3 (2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide)

2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 1797761-27-3

- AKOS033451295

- Z1591865230

- EN300-26596308

- 2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide

-

- インチ: 1S/C15H18ClN3O3S/c16-15-10-17-14-9-12(5-6-13(14)18-15)23(21,22)19(7-8-20)11-3-1-2-4-11/h5-6,9-11,20H,1-4,7-8H2

- InChIKey: WWARJEHTUCWSJC-UHFFFAOYSA-N

- SMILES: ClC1=CN=C2C(C=CC(=C2)S(N(CCO)C2CCCC2)(=O)=O)=N1

計算された属性

- 精确分子量: 355.0757403g/mol

- 同位素质量: 355.0757403g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 23

- 回転可能化学結合数: 5

- 複雑さ: 493

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.8Ų

- XLogP3: 1.9

2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26596308-0.05g |

2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide |

1797761-27-3 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide 関連文献

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556

2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamideに関する追加情報

2-Chloro-N-Cyclopentyl-N-(2-Hydroxyethyl)Quinoxaline-6-Sulfonamide: A Comprehensive Overview

The compound with CAS No. 1797761-27-3, known as 2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a quinoxaline core with a sulfonamide group and additional substituents that confer it with distinct chemical properties.

The quinoxaline moiety, a bicyclic aromatic system, forms the backbone of this compound. It is known for its stability and ability to participate in various chemical reactions, making it a valuable component in the synthesis of bioactive molecules. The sulfonamide group attached to the quinoxaline ring adds further functionality, enhancing the compound's solubility and bioavailability. This feature is particularly important in drug design, where solubility plays a critical role in determining pharmacokinetic properties.

Recent studies have highlighted the potential of 2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide in the development of novel therapeutic agents. Researchers have explored its role as a potential inhibitor of certain enzymes and receptors, which could lead to innovative treatments for diseases such as cancer and inflammatory disorders. The chloro substituent at position 2 of the quinoxaline ring contributes to the compound's electronic properties, influencing its reactivity and selectivity in biological systems.

The cyclopentyl group attached to the sulfonamide moiety introduces steric effects that can modulate the compound's interaction with target proteins. This structural feature is crucial in optimizing the compound's pharmacodynamic properties, ensuring that it can effectively bind to its intended targets while minimizing off-target effects. Additionally, the presence of a hydroxyethyl group provides hydrophilic characteristics, further enhancing the compound's ability to traverse biological membranes.

From a synthetic perspective, the preparation of 2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide involves a series of carefully controlled reactions. The synthesis typically begins with the formation of the quinoxaline core through condensation reactions between carbonyl compounds and ammonia derivatives. Subsequent steps involve functionalization of the quinoxaline ring with chlorine and sulfonamide groups, followed by the introduction of the cyclopentyl and hydroxyethyl substituents through nucleophilic substitution or coupling reactions.

The application of this compound extends beyond pharmaceuticals. Its unique chemical properties make it a promising candidate for use in materials science, particularly in the development of advanced materials with tailored electronic properties. For instance, researchers have investigated its potential as a component in organic light-emitting diodes (OLEDs), where its aromatic system could contribute to efficient electron transport.

In terms of toxicity and safety profiles, preliminary studies indicate that 2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide exhibits low acute toxicity in experimental models. However, further research is required to fully understand its long-term effects and potential for bioaccumulation. Regulatory agencies emphasize the importance of thorough toxicological evaluations for compounds intended for human use or environmental release.

Looking ahead, ongoing research aims to explore the stereochemical properties of this compound and its potential for enantioselective synthesis. The development of asymmetric catalytic methods could pave the way for large-scale production of enantiopure forms, which are often required in pharmaceutical applications due to their superior efficacy and reduced side effects compared to racemic mixtures.

In conclusion, 2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide represents a fascinating example of how structural diversity can be harnessed to create compounds with multifaceted applications. As research continues to uncover its full potential, this compound is poised to make significant contributions to both medicinal chemistry and materials science.

1797761-27-3 (2-chloro-N-cyclopentyl-N-(2-hydroxyethyl)quinoxaline-6-sulfonamide) Related Products

- 2167051-28-5(5H-Pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid, 6-amino-6,7-dihydro-, ethyl ester)

- 52829-97-7((1,1-dimethoxyethyl)cyclopropane)

- 2418681-85-1((3-Formyl-5-iodo-2-methylphenyl)methanesulfonyl chloride)

- 1866222-35-6(N-[1-(ethanesulfonyl)propan-2-yl]thietan-3-amine)

- 823188-82-5(Methyl-(2-trifluoromethoxy-benzyl)-amine)

- 2171683-79-5(6-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4-methylhexanoic acid)

- 1311572-38-9(N-(1-cyano-1,3-dimethylbutyl)-2-(3,4-dimethoxyphenyl)acetamide)

- 1805545-00-9(3-(Difluoromethyl)-2-iodo-5-methylpyridine-4-carboxylic acid)

- 2138220-06-9(4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione)

- 1060807-25-1(1-(2-methoxy-3-pyridyl)ethanamine)